molecular formula C18H19N5O3S2 B2695464 2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1105241-88-0

2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2695464
CAS RN: 1105241-88-0
M. Wt: 417.5
InChI Key: LPHRYBIBOTYHDW-UHFFFAOYSA-N
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Description

The compound “2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a derivative of the 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Synthesis and Biological Activities

Compounds incorporating elements like thiadiazole have been synthesized and evaluated for various biological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic properties, highlighting the importance of structural modification in enhancing biological activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, 1,2,3-thiadiazole derivatives containing oxime ether have shown some fungicidal activity, indicating the potential for antimicrobial applications (Dong, Yao, Li, & Zhao, 2008).

Antimicrobial and Anticancer Potential

Research on rhodanine-3-acetic acid derivatives revealed that these compounds possess antimicrobial activity against a range of pathogens, including mycobacteria and methicillin-resistant Staphylococcus aureus, suggesting the potential for the development of new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017). Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized with anticancer activity tested on 60 cancer cell lines, showing promising results against specific cancer types (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-10-14(8-15(24)20-18-23-22-11(2)28-18)16(25)21-17(19-10)27-9-12-5-4-6-13(7-12)26-3/h4-7H,8-9H2,1-3H3,(H,19,21,25)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHRYBIBOTYHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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